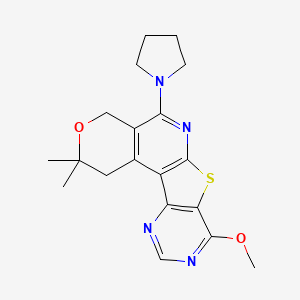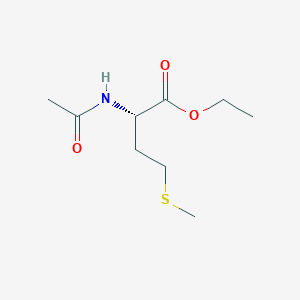
N-acetyl-L-methionine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-L-methionine ethyl ester is a derivative of the amino acid L-methionine It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl ester group attached to the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-acetyl-L-methionine ethyl ester can be synthesized through the esterification of N-acetyl-L-methionine. One common method involves the reaction of N-acetyl-L-methionine with ethanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Enzymatic methods using aminoacylase in organic solvents have also been explored for the enantioselective synthesis of N-acetyl-L-methionine .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-L-methionine ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: N-acetyl-L-methionine ethyl alcohol.
Substitution: Various N-acyl derivatives of L-methionine ethyl ester.
Applications De Recherche Scientifique
N-acetyl-L-methionine ethyl ester has several applications in scientific research:
Biology: It is studied for its role in protein synthesis and as a potential antioxidant.
Industry: It is used in the production of pharmaceuticals and as a food additive.
Mécanisme D'action
The mechanism of action of N-acetyl-L-methionine ethyl ester involves its conversion to N-acetyl-L-methionine and subsequently to L-methionine in the body. L-methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and as a precursor for the synthesis of other important biomolecules . The acetyl group may also confer additional stability and bioavailability to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-cysteine ethyl ester: Similar in structure but contains a thiol group instead of a thioether group.
N-acetyl-L-tyrosine ethyl ester: Contains a phenolic group instead of a thioether group.
N-acetyl-L-phenylalanine ethyl ester: Contains a benzyl group instead of a thioether group.
Uniqueness
N-acetyl-L-methionine ethyl ester is unique due to the presence of the thioether group, which imparts distinct chemical and biological properties. The thioether group is susceptible to oxidation, making it a useful probe for studying oxidative stress and related biochemical pathways .
Propriétés
Numéro CAS |
59587-10-9 |
|---|---|
Formule moléculaire |
C9H17NO3S |
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
ethyl (2S)-2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)/t8-/m0/s1 |
Clé InChI |
HWRSILOQIXCGQU-QMMMGPOBSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CCSC)NC(=O)C |
SMILES canonique |
CCOC(=O)C(CCSC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


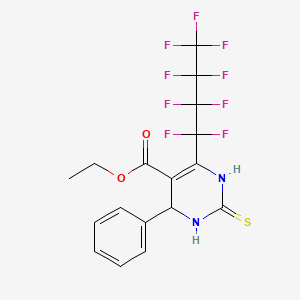
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
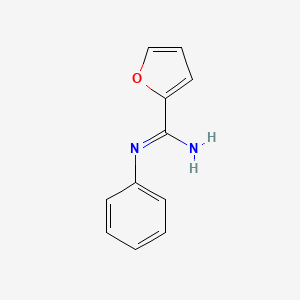

![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)

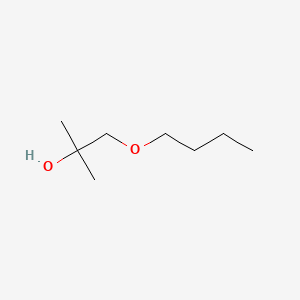
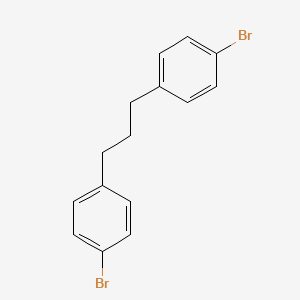
![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)
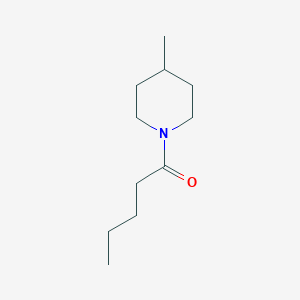

![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)
